

# A Technical Guide to the Spectroscopic Properties of Iron Tartrate

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## Compound of Interest

Compound Name: *Eisenttartrat*

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This technical guide provides an in-depth analysis of the spectroscopic properties of iron tartrate, a compound of significant interest in pharmaceutical formulations and materials science. Iron tartrate complexes, existing with iron in both ferrous ( $Fe^{2+}$ ) and ferric ( $Fe^{3+}$ ) oxidation states, are utilized in oral iron supplements to treat iron deficiency anemia.<sup>[1][2]</sup> Their efficacy and stability are critically dependent on their structural and electronic properties, which can be elucidated using a suite of spectroscopic techniques. This document details the application of Fourier Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mössbauer spectroscopy for the characterization of iron tartrate, providing quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their studies.

## Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the tartrate ligand with the iron center. The infrared spectrum reveals characteristic vibrational modes of the carboxylate and hydroxyl groups of the tartrate molecule, which shift upon coordination to the iron ion.

Key spectral regions for iron tartrate include the broad O-H stretching vibrations from water of crystallization and hydroxyl groups ( $3100\text{-}3600\text{ cm}^{-1}$ ), the asymmetric and symmetric stretching of the coordinated carboxylate ( $C=O$ ) groups (typically below  $1600\text{ cm}^{-1}$ ), and C-O stretching vibrations ( $1000\text{-}1500\text{ cm}^{-1}$ ).<sup>[3][4]</sup>

## Data Presentation: FTIR Vibrational Bands of Iron Tartrate

The following table summarizes the principal infrared absorption bands observed for solid iron(II) tartrate and similar mixed-metal tartrates. These assignments are crucial for confirming the presence of the tartrate ligand and understanding its binding mode.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Reference(s)
~3100 - 3600	Broad, Strong	O-H stretching (water of crystallization & hydroxyl groups)	[4][5]
< 1600	Strong	C=O stretching (asymmetric) of coordinated carboxylate	[3][4]
~1364	Medium	C=O stretching (symmetric) + δ(O- C=O)	[3]
~1127	Medium	δ(C-H) + π(C-H)	[3]
~1082 - 1118	Medium	C-O stretching	[3]
~950 - 630	Medium-Weak	O-H deformation (out- of-plane) and C-H stretching	[4]
~637	Medium	COO <sup>-</sup> deformation	[3]

## Experimental Protocol: FTIR Analysis of Solid Iron Tartrate

This protocol describes the preparation of a solid sample of iron tartrate for analysis by FTIR spectroscopy using the KBr pellet method.

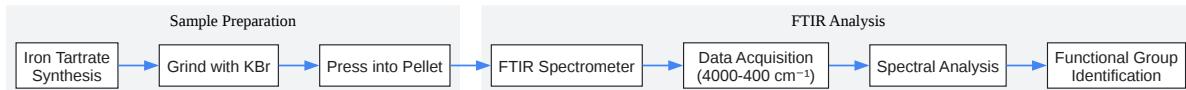
**Materials:**

- Iron tartrate sample (finely powdered)
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press with die
- FTIR spectrometer

**Procedure:**

- Drying: Ensure both the iron tartrate sample and KBr powder are thoroughly dry to avoid interference from adsorbed water. This can be achieved by heating in an oven at  $\sim 110^{\circ}\text{C}$  for several hours and cooling in a desiccator.
- Grinding: Add approximately 1-2 mg of the iron tartrate sample to an agate mortar. Add about 100-200 mg of dry KBr powder.
- Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.
- Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Collection: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background spectrum, typically of the empty sample compartment or a pure KBr pellet, to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  signals.
- Sample Analysis: Record the FTIR spectrum of the iron tartrate pellet. The typical scanning range is  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Data Processing: Process the resulting spectrum to identify peak positions and intensities corresponding to the vibrational modes of the compound.

## Visualization: FTIR Experimental Workflow



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FTIR Experimental Workflow Diagram.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying iron(III)-tartrate complexes in solution. The technique probes electronic transitions, primarily ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination complex. The position ( $\lambda_{\text{max}}$ ) and intensity of these absorption bands are sensitive to the pH of the solution and the stoichiometry of the complex. The formation of the Fe(III)-tartrate complex is often accompanied by the appearance of a distinct color and a corresponding absorption band in the UV or visible region. For instance, the  $\text{Fe(OH)}^{2+}$  species, a precursor in aqueous solution, shows maximum absorbance around 300 nm, extending to 400 nm.[6]

## Data Presentation: UV-Vis Absorption of Iron(III)-Tartrate Complexes

The following table summarizes reported absorption maxima for Fe(III)-tartrate and related complexes in aqueous solutions.

Complex/System	$\lambda_{\text{max}}$ (nm)	Conditions	Reference(s)
Fe(III)/D-Tartrate	~300 - 400	pH = 3.0, absorption decreases with irradiation	[7]
Fe(III) complex with HTP*	410	pH = 4.0	[8]
Tris( $\beta$ -diketonato)iron(III)	270 - 380	Varies with ligand substituents	[9]

Note: HTP (N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide) is a different ligand shown for comparison of Fe(III) complex absorption.

## Experimental Protocol: UV-Vis Analysis of Iron(III)-Tartrate Complex

This protocol outlines a general method for the spectrophotometric determination of iron by forming a colored complex with tartaric acid.[8][10][11]

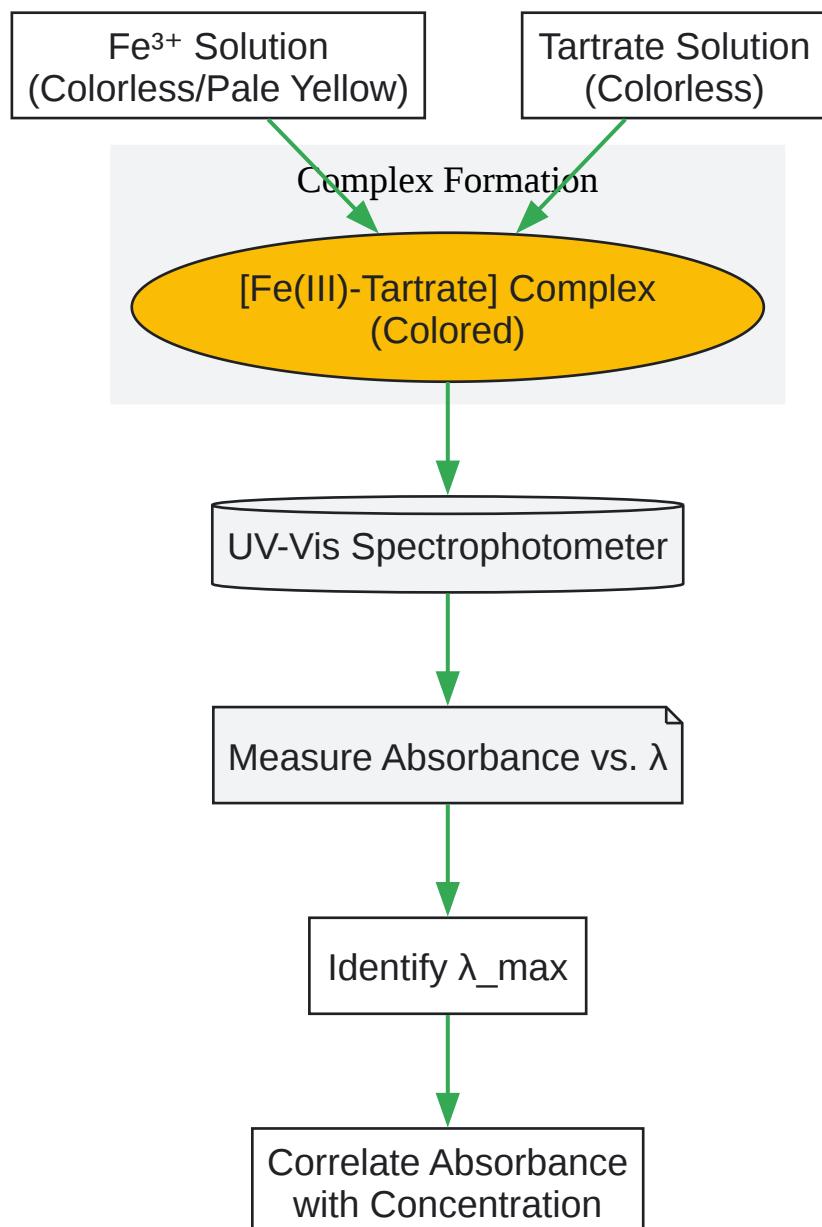
### Materials:

- Stock solution of Iron(III) (e.g., from  $\text{FeCl}_3$  or  $\text{Fe}(\text{NO}_3)_3$ ) of known concentration.
- Tartaric acid solution.
- Buffer solutions (e.g., acetate buffer for pH 4).
- UV-Vis spectrophotometer.
- Quartz or glass cuvettes (1 cm path length).
- Volumetric flasks and pipettes.

### Procedure:

- Preparation of Blank: Prepare a blank solution by mixing the buffer and tartaric acid solution in a volumetric flask and diluting to the mark with deionized water. This solution will be used to zero the spectrophotometer.
- Preparation of Standards: Create a series of standard solutions with varying, known concentrations of Fe(III). To each volumetric flask, add a fixed amount of buffer solution and tartaric acid solution, followed by a specific volume of the Fe(III) stock solution. Dilute to the mark with deionized water and mix thoroughly.
- Sample Preparation: Prepare the unknown sample in the same manner, using the same amounts of buffer and tartaric acid.
- Spectrometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calibration: Fill a cuvette with the blank solution, place it in the spectrophotometer, and zero the absorbance.
- Measurement: Measure the absorbance of each standard solution and the unknown sample at the determined  $\lambda_{\text{max}}$ .
- Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve, based on Beer's Law.

## Visualization: Logic of UV-Vis for Complex Analysis

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Logic diagram for UV-Vis analysis of complex formation.

## Mössbauer Spectroscopy

<sup>57</sup>Fe Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds. It provides precise information about the oxidation state (Fe<sup>2+</sup> vs. Fe<sup>3+</sup>), spin state (high-spin vs. low-spin), and the local coordination symmetry of the iron nucleus.<sup>[12]</sup> The primary parameters obtained from a Mössbauer spectrum are the isomer shift ( $\delta$ ) and the quadrupole splitting ( $\Delta E_Q$ ).

- Isomer Shift ( $\delta$ ): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron. High-spin  $\text{Fe}^{2+}$  typically exhibits a larger, more positive isomer shift than high-spin  $\text{Fe}^{3+}$ .
- Quadrupole Splitting ( $\Delta E_Q$ ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electron distribution and the ligand environment.

## Data Presentation: Typical Mössbauer Parameters for High-Spin Iron

This table provides typical ranges for Mössbauer parameters for high-spin ferrous and ferric iron in octahedral coordination, which is expected for iron tartrate.

Iron State	Spin State	Isomer Shift ( $\delta$ ) (mm/s)*	Quadrupole Splitting ( $\Delta E_Q$ ) (mm/s)	Reference(s)
$\text{Fe}^{2+}$ (Ferrous)	High-Spin ( $S=2$ )	+0.6 to +1.4	> 2.0	[13]
$\text{Fe}^{3+}$ (Ferric)	High-Spin ( $S=5/2$ )	+0.2 to +0.5	< 1.0	[13][14]

Isomer shifts are reported relative to  $\alpha$ -Fe at room temperature.

## Experimental Protocol: Mössbauer Spectroscopy

This protocol provides a general overview of sample preparation and data acquisition for  $^{57}\text{Fe}$  Mössbauer spectroscopy.

### Materials:

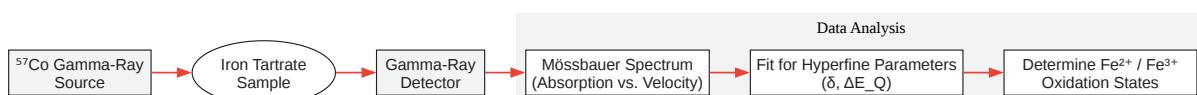
- Iron tartrate sample (powdered).
- Sample holder (typically a plastic or lead-free metal cup).
- Mössbauer spectrometer with a  $^{57}\text{Co}$  source.

- Cryostat (for low-temperature measurements, if required).

#### Procedure:

- Sample Preparation: The solid iron tartrate sample should be finely powdered to ensure a uniform thickness and random orientation of crystallites.
- Loading: Pack the powdered sample into the sample holder. The optimal sample thickness depends on the iron content to maximize resonant absorption without excessive electronic absorption.
- Spectrometer Setup: Mount the sample in the spectrometer's sample chamber. If performing measurements at low temperatures, mount the sample within a cryostat.
- Data Acquisition: The  $^{57}\text{Co}$  source is moved with a precise velocity pattern (typically a constant acceleration). Gamma-rays transmitted through the sample are counted by a detector as a function of the source velocity.
- Spectrum Generation: A spectrum is generated by plotting the gamma-ray counts versus the velocity of the source. The absorption dips (resonances) correspond to the nuclear transitions in the  $^{57}\text{Fe}$  atoms within the sample.
- Data Fitting: The resulting spectrum is fitted with Lorentzian line shapes to extract the hyperfine parameters: isomer shift ( $\delta$ ), quadrupole splitting ( $\Delta E_Q$ ), and relative abundance of different iron species.

## Visualization: Principle of Mössbauer for Fe State Analysis



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Diagram illustrating the principle of Mössbauer spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy is generally not a primary technique for the structural elucidation of iron tartrate. Both  $\text{Fe}^{2+}$  and  $\text{Fe}^{3+}$  are paramagnetic ions, meaning they possess unpaired electrons. The presence of these unpaired electrons creates a strong local magnetic field that significantly affects the nuclear spins of the tartrate ligand.[\[15\]](#)

This interaction leads to two main effects that complicate standard NMR analysis:

- Extreme Chemical Shifts: The paramagnetic influence can shift NMR signals far outside the typical diamagnetic range, making them difficult to observe and assign.[\[16\]](#)[\[17\]](#)
- Rapid Nuclear Relaxation: The unpaired electrons provide a highly efficient mechanism for nuclear spin relaxation, causing severe broadening of the NMR signals. Nuclei close to the paramagnetic center often have their signals broadened to the point where they merge with the baseline and become undetectable.[\[18\]](#)

Due to these challenges, techniques other than standard NMR are required for detailed structural analysis of paramagnetic complexes.

## Applications in Drug Development

The spectroscopic characterization of iron tartrate is vital for drug development professionals. Ferrous tartrate is used in oral iron supplements, and its stability and formulation are critical for bioavailability and minimizing side effects.[\[1\]](#)[\[2\]](#)[\[19\]](#)

- Quality Control: FTIR spectroscopy can be used as a rapid quality control method to confirm the identity of the iron tartrate salt and detect impurities or degradation products.
- Stability Studies: Changes in the FTIR or Mössbauer spectra over time under various storage conditions can indicate oxidation of  $\text{Fe}^{2+}$  to the less bioavailable  $\text{Fe}^{3+}$ .
- Formulation Development: Spectroscopic methods can assess the interaction of iron tartrate with excipients in a tablet formulation, ensuring the active ingredient remains stable and is released appropriately.[\[20\]](#) UV-Vis spectroscopy can be used to monitor the dissolution of the formulation.

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